

# Application Notes and Protocols for N-Alkylation of 1,5-Naphthyridines

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## Compound of Interest

Compound Name: 6-Methoxy-1,5-naphthyridin-4-ol

Cat. No.: B1312718

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This document provides detailed experimental protocols for the N-alkylation of the 1,5-naphthyridine scaffold, a crucial reaction in the synthesis of compound libraries for drug discovery. The nucleophilic nature of the nitrogen atoms in the 1,5-naphthyridine ring system allows for functionalization with a variety of electrophiles, enabling the exploration of structure-activity relationships (SAR).

## Introduction

The 1,5-naphthyridine core is a valuable scaffold in medicinal chemistry. Derivatives of this scaffold have been identified as potent inhibitors of various biological targets, including the Transforming Growth Factor-beta (TGF- $\beta$ ) type I receptor (ALK5). N-alkylation is a fundamental strategy to introduce diverse substituents, thereby modulating the physicochemical and pharmacological properties of the resulting compounds. The reactivity of the nitrogen atoms can be influenced by the electronic properties of substituents on the rings.

## Biological Context: Inhibition of the TGF- $\beta$ Signaling Pathway

Derivatives of the 1,5-naphthyridine scaffold have shown potential as potent inhibitors of the TGF- $\beta$  type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF- $\beta$  signaling pathway is a critical regulator of numerous cellular processes, including proliferation,

differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis. The canonical TGF- $\beta$  signaling cascade is initiated by the binding of a TGF- $\beta$  ligand to its type II receptor (TGF- $\beta$ RII), which then recruits and phosphorylates the type I receptor (TGF- $\beta$ RI/ALK5). The activated ALK5 subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD

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